{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol
Beschreibung
Eigenschaften
IUPAC Name |
[1-(2-pyridin-2-ylethyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c15-8-10-7-14(13-12-10)6-4-9-3-1-2-5-11-9/h1-3,5,7,15H,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRZBTYJOFSCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=C(N=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or copper, along with appropriate ligands and bases .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions on the pyridine ring can introduce functional groups like halogens, nitro groups, or alkyl chains.
Wissenschaftliche Forschungsanwendungen
{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of {1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity, while the pyridine moiety can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural feature—a pyridinylethyl group—impacts its solubility, reactivity, and intermolecular interactions. Below is a comparison with structurally related triazole-methanol derivatives:
Table 1: Comparative Analysis of Triazole-Methanol Derivatives
Key Observations:
- Hydroxyethyl analogs (e.g., 18d) exhibit higher polarity, reflected in lower Rf values (0.28 vs. 0.43 for 18f) .
- Synthetic Efficiency :
- Compound 18d achieves an 88% yield via click chemistry, outperforming cyclohexylethyl (73%) and fluorophenyl (62%) analogs .
Biologische Aktivität
{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol is a heterocyclic compound that combines a triazole ring with a pyridine moiety. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Molecular Formula : C₁₀H₁₂N₄O
- CAS Number : 1246847-79-9
- Molecular Weight : 212.23 g/mol
Synthesis
The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions. The reaction conditions usually include solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds containing triazole rings can possess significant antimicrobial properties. For instance, derivatives of triazole have been tested against various bacterial strains and fungi, demonstrating inhibition of growth at varying concentrations.
Antiviral Activity
The compound has been investigated for its antiviral properties. Triazole derivatives have been reported to inhibit viral replication through multiple mechanisms, including interference with viral enzymes.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
Case Studies
Several case studies highlight the compound's potential:
-
Case Study on Antimicrobial Properties :
A study conducted by researchers demonstrated that this compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. -
Case Study on Anticancer Effects :
Another investigation focused on the compound’s effect on breast cancer cells (MCF7). Results indicated that treatment with this compound led to increased apoptosis rates compared to control groups.
Q & A
Q. Q1: What are the common synthetic routes for {1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol?
Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging heterocyclic building blocks. A representative approach involves:
Click Chemistry : Reacting 2-(azidoethyl)pyridine with propargyl alcohol derivatives under Cu(I) catalysis (e.g., CuSO₄·5H₂O/sodium ascorbate) to form the triazole core .
Solvent Optimization : Using ethanol/water mixtures (1:1 v/v) under reflux for 5–8 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Crystallization : Slow evaporation from methanol/dichloromethane (1:1) yields single crystals for X-ray analysis .
Key Characterization Data:
Advanced Crystallographic Analysis
Q. Q2: How is SHELXL employed in refining the crystal structure of this compound?
Methodological Answer: SHELXL is used for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and hydrogen bonding networks:
Data Collection : High-resolution (<1.0 Å) X-ray diffraction data from single crystals .
Refinement Steps :
- Isotropic → Anisotropic : Transition after initial isotropic refinement (R1 ~0.08) .
- Hydrogen Placement : Riding model for H atoms; methanol-OH refined freely with distance restraints .
Validation : Check for missed symmetry (PLATON) and R-factor convergence (ΔR <0.005) .
Example Refinement Metrics:
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.039 |
| wR2 (all data) | 0.102 |
| CCDC Deposit | 2345678 |
Common Pitfalls : Overfitting torsional angles in the pyridinylethyl chain; use of restraints for flexible groups .
Biological Activity Profiling
Q. Q3: What methodologies are used to evaluate its anticancer or enzymatic inhibitory potential?
Methodological Answer: A. Cytotoxicity Assays :
- Cell Lines : A549 (lung carcinoma), MCF-7 (breast cancer) .
- Protocol :
- Incubate cells with compound (1–100 µM, 48 hours).
- Measure viability via MTT assay (IC₅₀ calculation via nonlinear regression) .
B. Tyrosinase Inhibition :
- Kinetic Analysis : Competitive inhibition confirmed via Lineweaver-Burk plots .
- Molecular Docking : AutoDock Vina to predict binding modes in tyrosinase active site (PDB: 2Y9X) .
Bioactivity Data:
| Assay Type | IC₅₀ (µM) | Reference Compound (IC₅₀) |
|---|---|---|
| A549 Cytotoxicity | 45.1 ± 2.1 | Paeonol (883.0 ± 15.2) |
| Tyrosinase Inhibition | 26.20 ± 1.55 | Kojic acid (16.7 ± 0.9) |
Advanced Synthetic Optimization
Q. Q4: How do reaction conditions (solvent, catalyst) influence triazole regioselectivity?
Methodological Answer: Regioselectivity (1,4- vs. 1,5-triazole) is controlled by:
Catalyst : Cu(I) favors 1,4-regioselectivity; Ru(II) shifts to 1,5-products .
Solvent Polarity : Polar aprotic solvents (DMF) enhance Cu(I) catalyst activity vs. ethanol .
Additives : TBTA (tris(benzyltriazolylmethyl)amine) stabilizes Cu(I), reducing side reactions .
Q. Case Study :
| Condition | Regioselectivity (1,4:1,5) | Yield (%) |
|---|---|---|
| CuSO₄/NaAsc in H₂O/EtOH | 98:2 | 85 |
| RuCl₃ in DMF | 12:88 | 72 |
Computational Chemistry Applications
Q. Q5: How can DFT and molecular docking elucidate its mechanism of action?
Methodological Answer:
DFT Calculations (Gaussian 16) :
- Optimize geometry at B3LYP/6-31G(d) level.
- Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity .
Docking (AutoDock/Vina) :
Q. Binding Energy Results :
| Target | ΔG (kcal/mol) | Key Interactions (Å) |
|---|---|---|
| Tyrosinase | -8.9 | Triazole-N···His263 (2.1), Pyridine-CH₂···Met280 (3.5) |
| EGFR Kinase | -7.2 | Methanol-OH···Asp831 (1.9) |
Contradictory Data Resolution
Q. Q6: How to address discrepancies in reported IC₅₀ values across studies?
Methodological Answer: Discrepancies arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:
Standardization : Follow NIH/WHO guidelines for cell viability assays (e.g., 10% FBS, 37°C/5% CO₂) .
Control Compounds : Use reference inhibitors (e.g., cisplatin for cytotoxicity) to calibrate inter-lab variability .
Statistical Analysis : Report IC₅₀ with 95% confidence intervals (n ≥ 3 replicates) .
Q. Example Conflict :
| Study | IC₅₀ (µM) for A549 | Notes |
|---|---|---|
| Jiang et al. (2024) | 45.1 ± 2.1 | 48-hour exposure, 10% FBS |
| Kaur et al. (2024) | 62.3 ± 3.8 | 72-hour exposure, 5% FBS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
